molecular formula C23H28O7 B13753537 Stenosporic acid CAS No. 27240-56-8

Stenosporic acid

Cat. No.: B13753537
CAS No.: 27240-56-8
M. Wt: 416.5 g/mol
InChI Key: XZVFRLDHIHBLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stenosporic acid is an organic compound belonging to the class of depsides, which are polyphenolic compounds primarily found in lichens . It is specifically identified as a constituent of lichen species such as Ramalina stenospora and Xanthoparmelia pokornyi . Its chemical structure is defined as 2-hydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyloxy)]-6-pentylbenzoic acid, with a molecular formula of C 23 H 28 O 7 and an average molecular weight of 416.47 g/mol . This compound is of significant interest in natural product and pharmacological research due to its demonstrated biological activities. Studies have shown that this compound exhibits antimicrobial properties . Lichen depsides, in general, are under investigation for a range of potential pharmacological effects, including antioxidant, cytotoxic, and anti-inflammatory activities, making them a promising area for the development of new therapeutic agents . As a research biochemical, this compound is a valuable standard for chemical identification and for studies exploring the bioactivity of lichen-derived metabolites. It is supplied for in vitro research applications only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27240-56-8

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

IUPAC Name

2-hydroxy-4-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-6-pentylbenzoic acid

InChI

InChI=1S/C23H28O7/c1-4-6-7-9-15-11-17(13-18(24)20(15)22(26)27)30-23(28)21-14(8-5-2)10-16(29-3)12-19(21)25/h10-13,24-25H,4-9H2,1-3H3,(H,26,27)

InChI Key

XZVFRLDHIHBLGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)OC)CCC)O)C(=O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Stenosporic Acid

Elucidation of Precursor Building Blocks for Depside Formation

The fundamental units for the biosynthesis of stenosporic acid, an orcinol-type depside, are derived from the acetate-malonate pathway. thieme-connect.com The core structures are two aromatic rings, specifically orsellinic acid moieties, which are themselves synthesized from smaller precursor molecules. biorxiv.orgacs.org

The biosynthesis begins with acetyl-coenzyme A (acetyl-CoA), a central molecule in primary metabolism. pharmacy180.comhebmu.edu.cn Through the action of acetyl-CoA carboxylase, acetyl-CoA is converted to malonyl-CoA, which serves as the primary extender unit in polyketide synthesis. nih.gov One molecule of acetyl-CoA acts as a starter unit, and several molecules of malonyl-CoA serve as extender units. These units are condensed in a head-to-tail fashion to form a linear polyketide chain. rasmusfrandsen.dk This chain then undergoes cyclization to form the orsellinic acid-type phenolic rings that constitute the backbone of depsides like this compound. biorxiv.orgrasmusfrandsen.dk

For this compound specifically, the two aromatic rings are derived from olivetolic acid and divaricatinic acid precursors, which are orcinol (B57675) derivatives distinguished by the length of their alkyl side chains. These side chains arise from the incorporation of different starter units during polyketide synthesis. nih.gov The assembly of these monocyclic aromatic units is the first major stage, which is then followed by their esterification to form the final depside structure. scispace.com

Role of Polyketide Synthase (PKS) Pathways in this compound Biosynthesis

The synthesis of the polyketide chains that form the aromatic rings of this compound is catalyzed by a class of large, multifunctional enzymes known as polyketide synthases (PKSs). tandfonline.comwikipedia.org In lichens, these are typically non-reducing polyketide synthases (NR-PKSs), which is consistent with the highly aromatic, non-reduced nature of depsides. biorxiv.orgnih.gov

Type I, Type II, and Type III PKS Involvement

Fungal PKSs are generally classified into three types. The PKSs responsible for depside biosynthesis in lichens, including this compound, are predominantly Type I PKSs. biorxiv.orgnih.gov

Type I PKSs: These are large, modular proteins where multiple catalytic domains are covalently linked in a single polypeptide chain. nih.govnih.gov Each module is responsible for one cycle of polyketide chain extension. Iterative Type I PKSs, common in fungi, use their set of domains repeatedly to construct the entire polyketide chain. nih.gov Evidence strongly suggests that a single, iterative Type I NR-PKS is responsible for synthesizing both phenolic rings required for a depside molecule. tandfonline.comresearchgate.net

Type II PKSs: These are complexes of several monofunctional or bifunctional proteins and are more common in bacteria. They are not typically involved in lichen depside synthesis. nih.gov

Type III PKSs: These are smaller, simpler enzymes that function as homodimers and catalyze the formation of polyketide products through a different mechanism without an acyl carrier protein (ACP) domain. They are not the primary enzymes for depside synthesis. mdpi.com

The biosynthesis of this compound is therefore attributed to an iterative Type I non-reducing PKS. biorxiv.orgnih.gov

Specific Enzymatic Domains and Their Catalytic Functions

A Type I PKS possesses a series of distinct domains, each with a specific catalytic function. The domains work in a coordinated, assembly-line fashion to build the polyketide molecule. nih.govbiorxiv.org

DomainAbbreviationCatalytic Function
Starter Unit Acyltransferase SATSelects the initial "starter" acyl-CoA unit (e.g., acetyl-CoA) and loads it onto the enzyme. The choice of starter unit determines the final side chain on the aromatic ring.
Ketosynthase KSCatalyzes the crucial carbon-carbon bond-forming Claisen condensation reaction, extending the polyketide chain by two carbons with each cycle. nih.govnih.gov
Acyltransferase ATSelects the malonyl-CoA "extender" unit and transfers it to the Acyl Carrier Protein. nih.gov
Product Template PTThis domain influences the cyclization pattern of the polyketide chain, ensuring the correct aromatic ring structure is formed. biorxiv.org
Acyl Carrier Protein ACPA pivotal domain that carries the growing polyketide chain via a phosphopantetheine arm, presenting it to the other catalytic domains in sequence. nih.govbiorxiv.org Lichen PKSs that synthesize depsides notably contain two ACP domains, which are involved in the dimerization of the two orsellinic acid precursors. biorxiv.orgnih.gov
Thioesterase TECatalyzes the final step of releasing the completed polyketide chain from the enzyme. biorxiv.org In depside synthesis, this domain is also believed to catalyze the esterification reaction that links the two separate phenolic rings. researchgate.net

Identification and Characterization of Biosynthetic Gene Clusters (BGCs) Related to this compound

In fungi, the genes encoding the enzymes for a specific metabolic pathway are often physically located together on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). tandfonline.combiorxiv.org This clustering facilitates the co-regulation of all the genes necessary to produce a secondary metabolite like this compound. nih.gov

A typical BGC for a depside contains the core PKS gene, along with genes for tailoring enzymes (like hydroxylases or methyltransferases), transporters, and transcription factors. biorxiv.orgnih.gov Recent advances in genomics and bioinformatics have enabled the identification of putative BGCs for various lichen compounds. Through correlative metabolomics, which links the presence of a specific compound to the presence of a specific BGC across different species, researchers have successfully linked this compound to its putative BGC. sciety.orgdntb.gov.ua

Studies have identified a large number of novel BGCs in lichen-forming fungi, indicating a vast, untapped potential for new natural products. sciety.orgdrugtargetreview.com The BGC for this compound would contain the essential Type I NR-PKS gene. The characterization of this cluster provides a genetic blueprint for how the compound is synthesized and evolutionarily related to other depsides. sciety.orgscilit.com

Comparative Biosynthetic Analysis with Other Lichen Secondary Metabolites

Comparing the biosynthesis of this compound with other well-known lichen compounds reveals both common principles and key differences.

Gyrophoric Acid: Gyrophoric acid is a tridepside, meaning it is composed of three orsellinic acid units. wikipedia.orgmdpi.com Its biosynthesis also starts with orsellinic acid monomers produced by a Type I NR-PKS. wikipedia.org The key difference lies in the final esterification step, where the PKS or an associated esterase links three units together instead of two, as seen in this compound. The structural similarity suggests that the PKS enzymes for both compounds are evolutionarily related. frontiersin.org

Usnic Acid: Usnic acid is a dibenzofuran, not a depside, and its biosynthesis is significantly different. mdpi.comfrontiersin.org While it also originates from polyketide precursors, its unique structure is formed through an oxidative coupling of two methylated phloroacetophenone units. nih.gov The PKS involved in usnic acid synthesis is different from those that produce depsides, and the BGC contains a distinct set of tailoring enzymes, including a crucial cytochrome P450 monooxygenase (CYP450) that catalyzes the key ring-closing reaction. drugtargetreview.comnih.gov Unlike many depsides where the PKS alone can be sufficient to produce the core structure, usnic acid synthesis requires additional enzymes from its BGC. nih.gov

This comparative analysis highlights how variations in PKS programming and the assortment of tailoring enzymes within a BGC can lead to a wide diversity of chemical structures from similar polyketide precursors.

Metabolic Engineering Strategies for this compound Production (Theoretical Considerations)

The slow growth of lichens and low yield of their secondary metabolites are major hurdles for their commercial exploitation. nih.gov Metabolic engineering, which involves the targeted modification of an organism's genetic and regulatory processes, offers a theoretical framework to overcome these limitations and enhance the production of compounds like this compound. wikipedia.orgnih.gov

Potential strategies include:

Heterologous Expression: The entire BGC for this compound could be transferred from the lichen mycobiont into a fast-growing, easily culturable host organism like yeast (Saccharomyces cerevisiae) or the fungus Aspergillus nidulans. researchgate.netnih.gov This has been successfully achieved for other lichen depsides, demonstrating the feasibility of this approach. researchgate.netnih.gov

Pathway Optimization: Once the BGC is in a heterologous host, various techniques can be applied to increase the yield. This includes overexpressing the core PKS gene or pathway-specific transcription factors to boost the entire pathway's activity. wikipedia.org

Precursor Supply Enhancement: The production of this compound is dependent on the availability of its building blocks, acetyl-CoA and malonyl-CoA. nih.gov Engineering the primary metabolism of the host organism to channel more carbon towards these precursors could significantly increase the final product yield. researchgate.netmdpi.com

Blocking Competing Pathways: Metabolic pathways that divert precursors away from this compound synthesis could be blocked or downregulated. wikipedia.org By knocking out genes in competing pathways, more building blocks become available for the desired product.

Combinatorial Biosynthesis: Knowledge of the BGC allows for the creation of novel compounds. By swapping domains between different PKSs or introducing new tailoring enzymes, it may be possible to create new derivatives of this compound with potentially improved properties. nih.gov

While these strategies are currently theoretical for this compound, they are based on established principles of metabolic engineering and provide a promising roadmap for the future sustainable production of this and other valuable lichen metabolites. researchgate.netfrontiersin.org

Chemical Synthesis and Derivatization of Stenosporic Acid

The intricate structure of stenosporic acid, a lichen-derived depside, has presented a compelling challenge for synthetic organic chemists. The development of synthetic routes not only confirms its structure but also provides access to quantities for biological evaluation and the creation of novel analogues. This section details the strategies for its total synthesis and the methods for its subsequent chemical modification.

Biological Activities and Mechanistic Investigations of Stenosporic Acid

In Vitro Antimicrobial Activities and Mechanistic Characterization

Studies have demonstrated that stenosporic acid possesses a range of antimicrobial activities, inhibiting the growth of bacteria, fungi, and yeasts. researchgate.netresearchgate.net These inhibitory effects have been quantified in various studies, providing a basis for understanding the compound's potential applications.

This compound has shown notable antibacterial activity against several foodborne Gram-positive and Gram-negative bacteria. researchgate.net Its efficacy has been determined through the measurement of Minimum Inhibitory Concentrations (MIC), which indicate the lowest concentration of the substance that prevents visible growth of a bacterium.

Research has quantified the MIC values of this compound against a panel of bacteria. For instance, it has demonstrated activity against Aeromonas hydrophila, Bacillus cereus, Bacillus subtilis, Listeria monocytogenes, Proteus vulgaris, Staphylococcus aureus, and Streptococcus faecalis. researchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial Strain Type MIC (µg/mL)
Aeromonas hydrophila Gram-Negative 208
Bacillus cereus Gram-Positive 52.1
Bacillus subtilis Gram-Positive 52.1
Listeria monocytogenes Gram-Positive 104
Proteus vulgaris Gram-Negative 104
Staphylococcus aureus Gram-Positive 208
Streptococcus faecalis Gram-Positive 52.1
Yersinia enterocolitica Gram-Negative 416

Data sourced from Candan et al., 2006. researchgate.net

The precise cellular and molecular targets of this compound's antibacterial action have not been extensively elucidated in the scientific literature. However, the mechanisms of related lichen-derived phenolic compounds, such as depsides and depsidones, offer potential insights. For many phenolic compounds, the primary mode of action involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and interference with essential cellular processes. mdpi.comnih.gov Some lichen metabolites are known to inhibit key enzymes involved in processes like fatty acid synthesis or DNA replication. mdpi.comthieme-connect.com For example, usnic acid is thought to inhibit RNA synthesis and impair DNA replication in Gram-positive bacteria. mdpi.com Depsidones have been suggested to inhibit the RecA protein, which is crucial for DNA repair, thereby increasing bactericidal effects. mdpi.comthieme-connect.com It is hypothesized that the antibacterial activity of phenolic compounds from lichens stems from the presence of phenol (B47542) hydroxyl groups, which can inhibit microbial enzymes and deprive microbes of necessary substrates for growth. mdpi.com Further research is required to determine if this compound shares these or other specific molecular targets.

While direct studies on this compound's effect on bacterial membrane integrity are limited, the general mechanism for phenolic acids involves membrane-active properties. mdpi.com These properties can lead to increased membrane permeability, causing the leakage of cellular contents such as nucleic acids, proteins, and essential ions. mdpi.com For some fatty acids, this disruption can occur through destabilization of the membrane due to their surfactant-like properties or by increasing membrane fluidity. nih.govfrontiersin.org A study on gyrophoric acid, a related lichen depside, suggested that its primary target could be the cell wall and/or cell membrane, as evidenced by the demolition of the cell envelope of MRSA under treatment. japsonline.com Given its chemical nature as a depside, it is plausible that this compound may also function by compromising the structural and functional integrity of the bacterial cell membrane, though specific experimental validation is needed. google.com

Recent research has highlighted the potent antifungal activity of this compound against a wide array of significant fungal phytopathogens. researchgate.netnih.gov This activity is notable even against highly resistant fungi, suggesting its potential as a biopesticide. researchgate.netnih.gov A 2023 study reported for the first time that this compound displayed a broad antifungal spectrum against seven relevant fungal phytopathogens, with activity observed in the micromolar range. nih.gov The tested pathogens included Botrytis cinerea, Colletotrichum acutatum, Fusarium oxysporum f. sp. cubense Tropical Race 4 (TR4), Fusarium ploriferaum, Magnaporthe grisea, Verticillium dahliae, and Zymoseptoria tritici. researchgate.netmdpi.com

Table 2: Antifungal Spectrum of this compound against Phytopathogens

Fungal Phytopathogen Disease Caused Antifungal Activity
Botrytis cinerea Gray Mold Active
Colletotrichum acutatum Anthracnose Active
Fusarium oxysporum f. sp. cubense TR4 Panama Disease of Banana Active
Fusarium proliferatum Fusarium Ear Rot Active
Magnaporthe grisea Rice Blast Active
Verticillium dahliae Verticillium Wilt Active
Zymoseptoria tritici Septoria Tritici Blotch of Wheat Active

Data sourced from Fernández-Pastor et al., 2023. nih.govmdpi.com

The specific mechanisms through which this compound inhibits fungal growth, such as the inhibition of mycelial proliferation and spore germination, remain to be fully investigated. General antifungal mechanisms of natural compounds often involve the disruption of cell structure and inhibition of spore germination. frontiersin.org For other weak acids like sorbic acid, the proposed mechanism involves intracellular acidification, which disrupts pH homeostasis and leads to a dramatic decrease in intracellular ATP, thereby delaying spore germination and retarding mycelial growth. nih.gov Fatty acids have been shown to inhibit mycelial growth and conidial germination of phytopathogenic fungi, with the proposed primary mechanism being the insertion into the fungal membrane's lipid bilayer, which compromises membrane integrity and leads to cell disintegration. nih.gov It is plausible that this compound employs similar mechanisms, such as disrupting membrane function or interfering with key metabolic processes essential for hyphal extension and the initiation of germination, but dedicated studies are needed for confirmation.

This compound has also demonstrated activity against pathogenic yeasts. researchgate.net Studies have reported its effectiveness against Candida albicans and Candida glabrata. researchgate.net

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Yeast Strains

Yeast Strain MIC (µg/mL)
Candida albicans 52.1
Candida glabrata 52.1

Data sourced from Candan et al., 2006. researchgate.net

The proposed mechanisms for the anti-yeast activity of this compound are not yet specifically defined in the literature. However, research on other lichen compounds and antifungal agents provides a framework for potential modes of action. A common target for antifungal drugs in yeast is the cell membrane, specifically the ergosterol (B1671047) component, which is crucial for maintaining cell integrity and function. nih.gov Some essential oils, for example, are believed to exert their anti-yeast effects by binding to ergosterol, leading to membrane damage and leakage of cellular contents. japsonline.com Another potential mechanism involves the inhibition of enzymes essential for yeast viability, such as those involved in protein or cell wall synthesis. plos.org For instance, undecylenic acid is proposed to inhibit hyphal growth in Candida albicans, a critical virulence factor, and may alter cytoplasmic pH by transporting protons across the plasma membrane. Evernic acid, another lichen depside, has been shown to have activity against Candida albicans biofilms. frontiersin.org It is conceivable that this compound acts through one or more of these mechanisms, such as disrupting membrane integrity or interfering with virulence factors like filamentation, but further investigation is necessary to confirm the specific pathways.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Gyrophoric acid
Usnic acid
Sorbic acid
Evernic acid
Undecylenic acid
Atranorin (B1665829)
Physodic acid
Vulpinic acid
Lecanoric acid
Lobaric acid
Baeomycesic acid
Squamatic acid
Thamnolic acid
Cellular and Molecular Targets of Antibacterial Action

Antifungal Activities, Particularly against Phytopathogens

In Vitro Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects against several human cancer cell lines. Research has shown its ability to inhibit the growth and proliferation of these cells, indicating its potential as an anticancer agent. researchgate.net One study systematically evaluated its cytotoxicity, revealing potent activity against human hepatocellular carcinoma (HepG2), human lung carcinoma (A549), and acute promyelocytic leukemia (HL-60) cells. nih.gov

The efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance needed to inhibit a biological process by 50%. The IC₅₀ values for this compound highlight its potent cytotoxic nature against these specific cancer cell lines. nih.gov

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
HL-60Acute Promyelocytic Leukemia6 nih.gov
HepG2Hepatocellular Carcinoma15 nih.gov
A549Lung Carcinoma28 nih.gov

A fundamental strategy in cancer therapy is to halt the uncontrolled proliferation of tumor cells by inducing cell cycle arrest. frontiersin.orgmdpi.com This process is tightly regulated by a series of checkpoints and a complex interplay of proteins, primarily cyclins and cyclin-dependent kinases (CDKs). mdpi.com While direct studies on this compound's effect on the cell cycle are limited, the mechanisms of related lichen metabolites suggest probable pathways. Many lichen-derived compounds are known to induce cell cycle arrest by downregulating the expression of key regulatory proteins such as CDK2, CDK4, cyclin D1, cyclin B1, and Cdc25C. researchgate.net The p53/p21 and p16/pRB tumor suppressor pathways are central to mediating cell cycle arrest, often in the G1 or G2/M phases, providing an opportunity for DNA repair or, alternatively, the initiation of cell death. frontiersin.orgmdpi.com It is plausible that this compound exerts its antiproliferative effects through similar mechanisms, representing a crucial area for future investigation.

Apoptosis, or programmed cell death, is a critical mechanism for eliminating potentially harmful cells, and its induction in cancer cells is a primary goal of many chemotherapeutic agents. frontiersin.orgaging-us.com Evidence suggests that lichen secondary metabolites can trigger apoptosis. researchgate.net The process is often characterized by specific biochemical events, including the activation of a cascade of enzymes called caspases, damage to the mitochondrial membrane, and the cleavage of poly(ADP-ribose) polymerase (PARP). frontiersin.org The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is a critical determinant of a cell's fate. mdpi.com Natural compounds often induce apoptosis by increasing the expression of Bax and cleaved caspases while decreasing the levels of Bcl-2. mdpi.com Although detailed apoptotic pathways for this compound have not been fully elucidated, its cytotoxic activity strongly implies the induction of such programmed cell death mechanisms.

The anticancer activity of natural compounds is frequently linked to their ability to modulate intracellular signaling pathways that govern cell survival, proliferation, and death. researchgate.net Studies on other lichen compounds provide insight into potential pathways targeted by this compound. For instance, some lichen metabolites are known to activate the mTOR and JNK signaling pathways, which are involved in promoting programmed cell death. researchgate.net Furthermore, compounds like atranorin have been shown to downregulate the AP-1, Wnt, and STAT pathways in lung cancer models. ucm.es Other related molecules have demonstrated the ability to inhibit the activation of NF-κB and the phosphorylation of key kinases in the MAPK/ERK and PI3K/Akt pathways, such as p38, JNK, and Akt. researchgate.net These pathways are crucial for tumor cell survival and proliferation, and their inhibition is a key therapeutic strategy. The modulation of these signaling cascades represents a likely mechanism for the biological activity of this compound.

Identifying the precise molecular targets of a compound is essential for understanding its mechanism of action and for the development of targeted therapies. libretexts.org Enzymes, in particular, are compelling drug targets due to their central role in cellular processes. While this compound has shown potent biological activity, the specific proteins or enzymes that it directly binds to or inhibits remain to be identified. Future research focusing on target identification and validation is necessary to fully characterize its molecular pharmacology.

Identification of Intracellular Signaling Pathway Modulation

Other In Vitro Biological Activities and Mechanistic Foundations (e.g., anti-inflammatory, analgesic from decarboxy this compound)

The therapeutic potential of natural compounds often extends beyond anticancer effects. Many exhibit a range of other biological activities, such as anti-inflammatory and analgesic properties. dovepress.comnih.govfrontiersin.org These effects are often mediated by the inhibition of inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines, or by interacting with pain signaling pathways. nih.govcore.ac.uksaspublishers.com While the depside structure of this compound suggests potential for such activities, specific studies on the anti-inflammatory or analgesic properties of its analogue, decarboxy this compound, are not currently available in the literature.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. frontiersin.org By synthesizing and testing analogues with modified chemical structures, researchers can identify the key functional groups responsible for biological activity and potentially enhance potency or reduce toxicity. mdpi.comrsc.org To date, comprehensive SAR studies focused specifically on this compound and its analogues have not been reported. Such investigations would be invaluable for developing more effective derivatives for therapeutic use.

Correlation of Chemical Structure with Observed Biological Potency

The biological potency of this compound and its analogs is closely tied to their chemical structure. gardp.org Modifications to the molecule, particularly to the length of the aliphatic side chain at the C-5 position of the aromatic ring, have been shown to significantly influence its cytotoxic and antiproliferative activities.

Research into a series of synthetic this compound derivatives with varied side chain lengths has established a clear structure-activity relationship (SAR). A study assessing the cytotoxic effects of these compounds on cancer cell lines, such as human lung carcinoma (A549), revealed that potency is affected by these structural changes. For instance, di-depside compounds have demonstrated high cytotoxicity, with IC50 values ranging from 6 to 180 µM across different cell lines. uow.edu.au Generally, the cytotoxic potency increases with the length of the alkyl chain up to an optimal point, after which further elongation can lead to a decrease in activity. This suggests that lipophilicity, governed by the side chain, is a key factor for the molecule's interaction with cellular targets. mdpi.com

The ester linkage (depside bond) is another critical structural feature. Its integrity is often necessary for biological activity, and its hydrolysis can alter the compound's effects, indicating the importance of the intact molecule for certain biological actions. The relative positioning of hydroxyl and carboxyl groups on the aromatic rings also dictates the molecule's ability to form hydrogen bonds, further influencing its biological potency.

Compound DerivativeCell LineIC50 (µM)
Di-depside compound 11HL-606
Di-depside compound 17HL-606
Di-depside compound 11HepG215
Di-depside compound 17HepG215
Di-depside compound 17A54928
Di-depside compound 11A54972
Di-depside compound 12HepG268
Di-depside compound 12A549180

Identification of Essential Functional Groups for Biological Activity

Several functional groups are considered essential for the biological activities observed in this compound. gsconlinepress.com These chemical motifs are responsible for the molecule's characteristic reactions and interactions with biological systems. libretexts.orgkhanacademy.org

Key functional groups include:

Phenolic Hydroxyl (-OH) Groups : These groups are critical for the molecule's antioxidant properties and its capacity to engage with biological targets. solubilityofthings.com As both hydrogen bond donors and acceptors, they facilitate binding to the active sites of enzymes and receptors. biotechacademy.dk

Carboxylic Acid (-COOH) Group : This group is vital for the molecule's acidic nature and its ability to form a negatively charged carboxylate ion at physiological pH. khanacademy.orgbiotechacademy.dk This characteristic is important for solubility and for forming ionic interactions with positively charged residues in proteins. Modification of the carboxyl group often results in a loss of biological activity. rsc.org

Alkyl Side Chain : As mentioned previously, the lipophilicity conferred by this chain is crucial for the molecule's ability to traverse cellular membranes and reach intracellular targets. The length of this chain must be optimized to balance membrane permeability with sufficient aqueous solubility for bioavailability.

Computational Approaches in SAR Analysis (e.g., molecular docking, QSAR)

Computational methods are powerful tools for investigating the structure-activity relationships (SAR) of this compound and its derivatives. uran.ua These in silico techniques provide insight into how these molecules interact with biological targets at a molecular level.

Molecular Docking studies are used to predict the preferred orientation of a molecule when bound to a protein target. frontiersin.orgcabidigitallibrary.org For example, docking simulations of this compound and its analogs into the active sites of enzymes can reveal key binding interactions. researchgate.net These simulations might show the carboxylic acid group forming strong electrostatic interactions with charged amino acid residues like arginine, while the hydroxyl groups form hydrogen bonds with other residues in the binding pocket. dovepress.com Such studies help explain the molecular basis for the observed inhibitory activity of these compounds. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnih.gov These models use molecular descriptors—such as lipophilicity (logP), electronic properties, and steric parameters—to create equations that can predict the potency of novel, untested derivatives. uran.uanih.gov A QSAR study on a series of this compound analogs might reveal that descriptors for lipophilicity and the presence of hydrogen bond donors are the most significant factors for predicting antiproliferative activity. nih.gov These models are invaluable for the rational design of new compounds with enhanced potency and selectivity. rsc.orgmdpi.com

Analytical Methodologies for Stenosporic Acid Research

Extraction and Isolation Techniques from Lichen Biomass

The initial and most critical step in stenosporic acid research is its efficient extraction from the lichen source. As a secondary metabolite, it is present within a complex mixture of other depsides, depsidones, lipids, and polysaccharides, necessitating optimized extraction and purification protocols.

The selection of an appropriate solvent is paramount for maximizing the yield of this compound while minimizing the co-extraction of interfering substances. This compound, being a moderately polar phenolic compound, shows good solubility in polar organic solvents. Acetone (B3395972) is widely regarded as one of the most effective solvents for the exhaustive extraction of lichen depsides and depsidones, including this compound. Other solvents such as methanol (B129727), ethanol, and diethyl ether are also utilized, often chosen based on the specific lichen species and the target compound profile.

The extraction efficiency is further influenced by key parameters that require careful optimization:

Extraction Method: While traditional methods like Soxhlet extraction and maceration are effective, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages, including reduced extraction time, lower solvent consumption, and potentially higher yields by enhancing cell wall disruption.

Temperature: Elevated temperatures can increase solubility and diffusion rates but also risk thermal degradation of the depside's sensitive ester bond.

Time: The duration of extraction must be sufficient to allow for complete diffusion of the compound from the lichen matrix into the solvent.

Solid-to-Liquid Ratio: Optimizing the ratio of lichen biomass to solvent volume is crucial for achieving a concentrated extract and ensuring efficient extraction.

The table below summarizes common solvents and conditions used for extracting lichen metabolites like this compound.

ParameterCondition/SolventRationale/RemarksReference
Primary Solvent AcetoneHighly effective for a broad range of lichen phenolics, including depsides. Provides a clean, high-yield crude extract.
Alternative Solvents Methanol, EthanolGood solvating power for polar compounds but may also co-extract more water-soluble impurities like sugars.
Extraction Technique Ultrasound-Assisted Extraction (UAE)Accelerates extraction through acoustic cavitation, reducing time and temperature requirements.
Pre-treatment Washing with a non-polar solvent (e.g., Hexane)Can be performed on the crude extract to remove lipids, chlorophyll, and other non-polar contaminants prior to further purification.

Following extraction, the crude extract contains a mixture of compounds. Isolating this compound to a high degree of purity requires multi-step purification strategies.

A common primary step involves recrystallization. The crude acetone extract is typically evaporated to dryness, and the resulting residue is washed with a non-polar solvent like hexane (B92381) to remove fats. The remaining solid can then be recrystallized from a suitable solvent system, such as acetone-water, chloroform-acetone, or methanol, to yield crystals of this compound.

For higher purity or for separating this compound from structurally similar depsides, chromatographic techniques are essential:

Column Chromatography (CC): This is a workhorse technique for purification. A glass column is packed with a stationary phase, most commonly silica (B1680970) gel. The crude extract is loaded onto the column, and a mobile phase (eluent) of gradually increasing polarity is passed through it. A typical gradient might start with a non-polar solvent like toluene (B28343) and gradually introduce a more polar solvent like ethyl acetate (B1210297) or acetone. Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing pure this compound.

Sephadex LH-20 Chromatography: This size-exclusion chromatography technique is particularly effective for separating phenolic compounds. It separates molecules based on their size and their interactions with the lipophilic dextran (B179266) gel matrix, proving useful in separating this compound from other phenolics and pigments.

The general workflow for purification is outlined in the table below.

StepTechniqueDescriptionReference
1. DefattingSolvent WashingThe crude extract is washed with a non-polar solvent (e.g., n-hexane) to remove lipids and chlorophyll.
2. Primary PurificationRecrystallizationThe defatted extract is dissolved in a minimal amount of a suitable solvent (e.g., acetone) and recrystallized by adding a non-solvent (e.g., water) or by slow evaporation.
3. Chromatographic SeparationSilica Gel Column ChromatographySeparation is based on polarity using a gradient elution system (e.g., Toluene:Ethyl Acetate). Fractions are monitored by TLC.
4. High-Purity IsolationPreparative HPLC or Sephadex LH-20Used for final purification to achieve >98% purity, essential for structural elucidation and biological assays.

Optimization of Solvent Systems and Extraction Parameters

Chromatographic Methods for Separation and Characterization

Chromatography is the cornerstone of analytical research on this compound, enabling its separation, identification, and quantification with high precision and sensitivity.

HPLC and its high-pressure counterpart, UPLC, are the preferred methods for the quantitative analysis of this compound in lichen extracts. These techniques offer excellent resolution, speed, and reproducibility.

The analysis is almost universally performed using a reversed-phase (RP) setup.

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice, providing hydrophobic interactions that retain the moderately polar this compound.

Mobile Phase: A gradient elution is employed, typically consisting of two solvents: an acidified aqueous phase (Solvent A, e.g., water with 0.1% formic acid or phosphoric acid) and an organic modifier (Solvent B, e.g., methanol or acetonitrile). The gradient program starts with a high proportion of Solvent A and gradually increases the proportion of Solvent B to elute compounds of increasing hydrophobicity. The acidic pH is critical to suppress the ionization of the carboxylic and phenolic hydroxyl groups, ensuring sharp, symmetrical peaks and consistent retention times.

Detection: A Diode Array Detector (DAD) or UV-Vis detector is used. This compound, like other depsides, exhibits characteristic UV absorbance maxima, typically around 210-220 nm, 260-270 nm, and 300-310 nm, which are used for its detection and quantification.

Typical HPLC/UPLC Parameters for this compound Analysis
ParameterTypical ConditionPurposeReference
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)Separates compounds based on hydrophobicity.,
Mobile Phase A Water + 0.1% Formic AcidAqueous component of the mobile phase; acid suppresses ionization.,
Mobile Phase B Acetonitrile or MethanolOrganic modifier; elutes retained compounds.,
Elution Mode GradientAllows for the separation of compounds with a wide range of polarities in a single run.
Flow Rate 0.3 - 1.0 mL/minDetermines analysis time and resolution.
Detection DAD/UV at ~270 nmDetects the compound based on its UV absorbance. DAD allows for spectral confirmation.

Coupling liquid chromatography with mass spectrometry (LC-MS) provides an unparalleled level of specificity and sensitivity for the analysis of this compound. When operated in tandem mode (MS/MS), it allows for unambiguous structural confirmation.

Ionization: Electrospray Ionization (ESI) is the standard interface, operated in negative ion mode (ESI-). This is ideal for acidic molecules like this compound, which readily deprotonate to form a stable [M-H]⁻ ion.

Identification: The mass spectrometer provides the accurate mass of the deprotonated molecule. For this compound (C₂₅H₃₂O₇), the theoretical monoisotopic mass is 444.2148 g/mol , leading to an expected [M-H]⁻ ion at m/z 443.2075.

Structural Confirmation (MS/MS): In an MS/MS experiment, the [M-H]⁻ precursor ion at m/z 443.2 is isolated and fragmented. Depsides characteristically cleave at the central ester linkage. For this compound, this fragmentation yields two major product ions corresponding to its constituent A-ring (divarinolcarboxylic acid moiety) and B-ring (olivetolcarboxylic acid moiety), providing definitive structural proof.

Quantification: For trace-level quantification, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. This technique monitors specific precursor-to-product ion transitions, offering exceptional selectivity and sensitivity by filtering out background noise.

Mass Spectrometric Data for this compound Identification
ParameterValue / ObservationSignificanceReference
Chemical Formula C₂₅H₃₂O₇Defines the elemental composition.
Exact Mass 444.2148 uTheoretical monoisotopic mass.
Ionization Mode Negative ESIForms the [M-H]⁻ ion, ideal for acidic compounds.,
Precursor Ion [M-H]⁻ m/z 443.2Represents the deprotonated molecule, used for selection in MS/MS.,
Major MS/MS Fragments m/z 249, 193, 165Characteristic product ions from the cleavage of the ester bond and subsequent decarboxylation, confirming the depside structure.,

TLC and its more advanced version, HPTLC, are indispensable tools in lichenology, particularly for chemotaxonomy. They provide a rapid, simple, and cost-effective method for screening the chemical profiles of numerous lichen samples to aid in species identification.

Standardized TLC methods, pioneered by Culberson, are widely used.

Stationary Phase: Pre-coated silica gel 60 F₂₅₄ plates.

Mobile Phase: A set of three standard solvent systems is commonly used to resolve the full range of lichen substances:

Solvent A: Toluene : Dioxane : Acetic Acid (180:45:5 v/v/v)

Solvent B: Hexane : Methyl tert-butyl ether : Formic Acid (140:72:18 v/v/v)

Solvent C: Toluene : Acetic Acid (170:30 v/v)

Detection: After development, the plates are dried and visualized first under UV light (254 nm and 365 nm). Subsequently, they are sprayed with 10% sulfuric acid and heated at 110 °C for 10-15 minutes. The resulting spot color is a diagnostic feature. This compound can be identified by its characteristic Rf value (or Rf class) and its color reaction in each solvent system, allowing it to be distinguished from other common depsides like perlatolic acid or divaricatic acid.

Standardized TLC Characteristics of this compound
Solvent SystemApproximate Rf ClassColor after H₂SO₄ / HeatReference
Solvent A (Toluene:Dioxane:Acetic Acid)4-5Grey to Grey-violet,
Solvent B (Hexane:MTBE:Formic Acid)4-5Grey to Grey-violet,
Solvent C (Toluene:Acetic Acid)4Grey to Grey-violet,

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Spectroscopic Techniques for Structural Elucidation (General Principles)

Spectroscopic methods are fundamental to confirming the molecular structure of isolated natural products. For this compound, a depside composed of two substituted aromatic rings linked by an ester bond, techniques like NMR and FTIR provide definitive evidence of its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

One-Dimensional (1D) NMR:

¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule based on their unique chemical environments. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to:

Aromatic protons on the two phenyl rings (A-ring and B-ring).

Protons of the two methoxy (B1213986) (-OCH₃) groups.

Protons of the two alkyl side chains (a pentyl and a propyl chain).

Signals for the phenolic hydroxyl (-OH) groups and the carboxylic acid (-COOH) proton, which are often broad and may be exchangeable with the solvent.

¹³C NMR (Carbon-13 NMR): This technique provides a count of the non-equivalent carbon atoms. The spectrum of this compound shows characteristic signals for:

Carbonyl carbons (one from the ester linkage and one from the carboxylic acid).

Aromatic carbons (both protonated and quaternary).

Methoxy group carbons.

Aliphatic carbons of the two side chains.

The chemical shifts from these 1D experiments provide the initial evidence for the presence of all the required structural components of this compound.

Interactive Data Table: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) You can sort the table by clicking on the headers.

Position δC (ppm) δH (ppm, Multiplicity, J in Hz)
A-Ring
C-1' 118.9 -
C-2' 163.1 -
C-3' 107.0 6.42 (d, J=2.4)
C-4' 152.9 -
C-5' 116.8 6.45 (d, J=2.4)
C-6' 141.2 -
C-7' (Ester C=O) 170.1 -
OMe-4' 55.9 3.84 (s)
B-Ring
C-1 109.8 -
C-2 161.9 -
C-3 100.0 6.30 (s)
C-4 162.5 -
C-5 111.9 6.75 (s)
C-6 139.9 -
C-7 (COOH) 173.9 ~11.5 (br s)
OMe-2 55.6 3.82 (s)
Side Chains
C-α (Propyl) 37.0 2.95 (t, J=7.6)
C-β (Propyl) 24.5 1.63 (m)
C-γ (Propyl) 14.1 0.96 (t, J=7.4)
C-α' (Pentyl) 32.1 2.95 (t, J=7.6)
C-β' (Pentyl) 31.6 1.63 (m)
C-γ' (Pentyl) 27.2 1.35 (m)
C-δ' (Pentyl) 22.6 1.35 (m)

Data adapted from research findings. Chemical shifts (δ) can vary slightly depending on the solvent and concentration.

Two-Dimensional (2D) NMR: 2D NMR experiments are crucial for assembling the fragments identified in 1D NMR into the final molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, confirming the assignments made in the 1D spectra (e.g., linking the aromatic proton at 6.30 ppm to the carbon at 100.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for confirming the depside structure. It reveals long-range correlations (over 2-3 bonds) between protons and carbons. For this compound, key HMBC correlations include:

Correlations from the alkyl chain protons to the aromatic ring carbons, confirming their attachment points.

The crucial correlation from the B-ring aromatic proton (H-5 at 6.75 ppm) to the ester carbonyl carbon (C-7' at 170.1 ppm), which definitively proves the ester linkage between the two rings and confirms the depside bond.

COSY (Correlation Spectroscopy): This experiment shows proton-proton couplings, which helps to trace the spin systems of the propyl and pentyl side chains from the terminal methyl groups through the adjacent methylene (B1212753) groups.

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The FTIR spectrum of this compound provides a characteristic fingerprint based on the vibrations of its chemical bonds. Key absorption bands observed include:

O-H Stretching: A very broad absorption band is typically seen in the range of 3500–2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl groups of both the carboxylic acid and the phenolic moieties.

C-H Stretching: Signals just below 3000 cm⁻¹ (e.g., 2955-2850 cm⁻¹) correspond to the aliphatic C-H bonds of the propyl and pentyl side chains. Weaker absorptions just above 3000 cm⁻¹ indicate aromatic C-H bonds.

C=O Stretching: This is a highly diagnostic region. Two distinct and strong absorption bands are observed:

One at approximately 1695-1710 cm⁻¹ corresponding to the carboxylic acid carbonyl.

Another at approximately 1660-1670 cm⁻¹ corresponding to the ester (depside) carbonyl. The lower frequency of the ester carbonyl is due to intramolecular hydrogen bonding with the adjacent phenolic hydroxyl group.

C=C Stretching: Absorptions in the 1600–1450 cm⁻¹ region are characteristic of the aromatic ring skeletal vibrations.

C-O Stretching: Strong bands in the 1300–1100 cm⁻¹ region correspond to C-O stretching from the ester, ether (methoxy), and carboxylic acid groups.

Ecological and Chemo Ecological Role of Stenosporic Acid

Stenosporic Acid as a Component of Lichen Chemical Defense

Lichen secondary metabolites are a key component of their defense strategies against a variety of biological threats.

Anti-herbivore and Anti-predator Roles

Many plants and lichens produce secondary metabolites that act as chemical defenses against herbivores. wikipedia.org These compounds can repel or be toxic to animals that try to consume them. wikipedia.org this compound, along with other lichen compounds, contributes to an anti-herbivore defense mechanism. nih.govresearchgate.net While many lichen compounds have been shown to deter grazing by invertebrates, the effectiveness can be dependent on the specific herbivore. unit.no For example, a study on the feeding preferences of the beetle Lasioderma serricorne indicated that the presence of certain lichen substances, including gyrophoric acid which is structurally related to this compound, had a negative correlation with grazing. researchgate.net These chemical defenses are vital for the survival of slow-growing lichens, as they reduce the impact of herbivores on their ability to survive and reproduce. wikipedia.org

Inhibition of Competing Microorganisms in the Ecosystem

This compound demonstrates notable antimicrobial properties, which are ecologically significant in inhibiting the growth of competing microorganisms like bacteria and fungi. researchgate.netmdpi.comresearchgate.net This allows the lichen to protect its habitat and resources. Research has shown that this compound is active against a range of foodborne bacteria and yeasts. researchgate.net In one study, both this compound and gyrophoric acid, isolated from Xanthoparmelia pokornyi, showed activity against several bacteria including Aeromonas hydrophila, Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus. researchgate.net More recent research has also highlighted its broad-spectrum antifungal activity against seven significant fungal phytopathogens, including the highly resistant Fusarium oxysporum f. sp. cubense Tropical Race 4 (TR4). mdpi.com This antimicrobial function is crucial for preventing pathogenic infections and reducing competition from other microbes in the ecosystem. anbg.gov.au

Role in Lichen Symbiosis and Environmental Adaptation

The symbiotic relationship in lichens allows them to thrive in extreme environments where the individual partners could not survive alone. joyfulmicrobe.com The fungal partner, or mycobiont, provides the physical structure and protection, while the photobiont (algae or cyanobacteria) produces nutrients through photosynthesis. mdpi.com Secondary metabolites produced by the mycobiont, such as this compound, are believed to play roles in maintaining this delicate balance and helping the lichen adapt to environmental stressors. austplants.com.auencyclopedie-environnement.org

One of the key adaptive roles of these compounds is protection against excessive light and UV radiation. anbg.gov.au While pigments like carotenoids and melanins are primary light-screening compounds, other substances located in the medulla, like this compound, can also contribute to protecting the photosynthetic partner from photo-oxidation. anbg.gov.aupensoft.net The production of these protective compounds is a significant advantage for lichens, allowing them to colonize exposed and high-radiation habitats. encyclopedie-environnement.org

Influence of Environmental Factors on this compound Production

The synthesis of secondary metabolites like this compound is not constant but can be influenced by various environmental conditions. austplants.com.au This chemical variability, or phenotypic plasticity, is a key adaptive feature of lichens. mdpi.comcdnsciencepub.com

Geographic Distribution and Chemotypes of Producing Lichens

This compound is found in several lichen genera, which are distributed across a wide range of climates and geographical regions. For instance, it has been identified in species of Ramalina from Florida, Xanthoparmelia in Poland, and Montanelia in Iceland. mdpi.complos.orgresearchgate.net It is also found in some species of Ophioparma and Melanelia. bioone.orgfu-berlin.de

Within a single lichen species, different chemical profiles, known as chemotypes, can exist. These are populations that are morphologically identical but produce different sets of major secondary metabolites. For example, one study on Montanelia disjuncta in Iceland identified two chemotypes: one containing this compound, perlatolic acid, usnic acid, and rangiformic acid, and another that lacked usnic and rangiformic acids. plos.orgnih.gov The study of these chemotypes and their distribution helps scientists understand the evolutionary and ecological forces that shape lichen diversity.

Lichen Genera Producing this compoundNotable Locations/Species
RamalinaR. stenospora in Florida, USA mdpi.com
XanthoparmeliaX. pulla group in Poland researchgate.net
MontaneliaM. disjuncta in Iceland plos.orgnih.gov
MelaneliaM. disjuncta in North Star, Manitoba bioone.org
OphioparmaO. ventosa (variable occurrence) fu-berlin.de

Climate and Habitat Impact on Metabolite Expression

Environmental factors such as light intensity, temperature, water availability, and elevation can significantly impact the production of lichen secondary metabolites. austplants.com.auresearchgate.net For example, lichens in habitats with high UV radiation may produce higher concentrations of protective compounds. anbg.gov.auencyclopedie-environnement.org While the production of many lichen substances is genetically controlled, environmental conditions can modulate their expression. cdnsciencepub.combioone.org

Environmental FactorGeneral Impact on Lichen Secondary Metabolite Production
Light/UV Radiation Often increases the concentration of UV-protective compounds. anbg.gov.auresearchgate.net
Temperature Can increase or decrease concentrations of specific compounds depending on the species and substance. researchgate.net
Elevation Can lead to increased or decreased production, likely due to a combination of factors like UV and temperature. researchgate.net
Substrate Chemistry Can influence the composition of lichen communities and their associated metabolites. mdpi.combioone.org

Future Directions and Emerging Research Avenues for Stenosporic Acid

Advanced Mechanistic Elucidation through Omics Technologies (e.g., transcriptomics, proteomics)

A critical future direction for stenosporic acid research is the use of "omics" technologies to unravel its precise mechanisms of action at a molecular level. nih.gov These high-throughput methods provide a global view of cellular processes, offering unbiased insights into how this compound affects biological systems. humanspecificresearch.org

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome) in cells or tissues exposed to this compound, researchers can identify which genes are activated or suppressed. nih.gov This can reveal the signaling pathways and cellular responses modulated by the compound, pointing towards its primary molecular targets. For instance, if genes involved in fungal cell wall biosynthesis are consistently downregulated, it would provide strong evidence for this being a key mechanism of its antifungal activity.

Proteomics: Complementing transcriptomics, proteomics involves the large-scale study of proteins, the functional workhorses of the cell. nih.gov Analyzing the proteome of this compound-treated cells can identify changes in protein expression, post-translational modifications, and protein-protein interactions. frontiersin.org This could reveal the specific enzymes or structural proteins that are direct or indirect targets of this compound, providing a more complete picture of its biological impact.

The integration of these omics datasets will be crucial for building comprehensive models of this compound's activity, moving beyond simple phenotypic observations to a deep mechanistic understanding. frontiersin.org

Exploration of Novel Biosynthetic Enzymes and Pathways for Heterologous Expression

The natural production of this compound in lichens is often slow and yields low quantities, hindering extensive research and development. A key future avenue is to identify the biosynthetic gene cluster (BGC) responsible for its production and harness the power of synthetic biology for its synthesis. nih.gov

Heterologous expression, the process of inserting a BGC from one organism into a more tractable host, offers a promising solution. nih.govmdpi.com Model organisms like baker's yeast (Saccharomyces cerevisiae) or filamentous fungi (Aspergillus species) are ideal chassis for this purpose due to their well-understood genetics, rapid growth, and capacity for producing complex molecules. nih.govmdpi.com

The research workflow would involve:

Sequencing the genome of a this compound-producing lichen.

Using bioinformatic tools to identify the putative BGC.

Reconstructing the pathway in a heterologous host.

Optimizing production through metabolic engineering of the host.

Successfully achieving heterologous expression would not only provide a sustainable and scalable supply of this compound but also grant access to the individual biosynthetic enzymes. frontiersin.org These enzymes are valuable tools in their own right for biocatalytic applications.

Development of Cascade Reactions and Biocatalysis for Complex this compound Analogues

With the biosynthetic enzymes for this compound in hand, researchers can employ them in biocatalytic cascade reactions to generate novel, structurally diverse analogues. Cascade reactions, where multiple enzymatic steps are performed in a single pot, mimic nature's efficiency in building complex molecules. rsc.orgcsic.es This approach is a cornerstone of green chemistry, often proceeding under mild conditions with high selectivity, avoiding the need for harsh reagents and protecting groups common in traditional synthesis. frontiersin.org

Future research could focus on:

Enzymatic Cascades: Combining the this compound biosynthetic enzymes with other enzymes to modify the core structure, for example, by adding different functional groups.

Chemoenzymatic Cascades: Integrating enzymatic transformations with selective chemical steps to create analogues that are inaccessible through purely biological means.

This strategy would enable the rapid creation of a library of this compound derivatives. These analogues could then be screened for improved potency, altered specificity, better pharmacokinetic properties, or entirely new biological activities.

Application of this compound as a Probe for Biological Pathways

A molecule with a well-defined biological activity can be developed into a chemical probe to study cellular pathways and processes. beilstein-journals.org If this compound is found to interact with a specific protein or pathway with high affinity and selectivity, it could be transformed into a valuable research tool.

This would involve chemically modifying the this compound structure to incorporate a reporter tag, such as:

A fluorescent group , to allow for visualization of its target's location and dynamics within living cells using advanced microscopy techniques. nih.govtocris.com

An affinity tag (like biotin), to enable the isolation of its binding partners from cell lysates, thus confirming its molecular target.

The development of a this compound-based probe would be a significant step, facilitating the dissection of complex biological pathways and potentially identifying new drug targets. spmtips.com

Comparative Pharmacological Studies with Structurally Related Lichen Metabolites

This compound belongs to the depside class of lichen metabolites, which includes many structurally similar compounds. frontiersin.org A systematic comparative analysis of the pharmacological properties of this compound against its close relatives is a logical and informative next step. This would provide crucial insights into structure-activity relationships (SAR).

Future studies should directly compare this compound with compounds like gyrophoric acid, divaricatic acid, and perlatolic acid, which share the same basic depside scaffold. mdpi.comresearchgate.netnih.gov By testing these compounds side-by-side in a panel of biological assays (e.g., antifungal, antioxidant, anti-proliferative), researchers can determine how subtle changes in chemical structure—such as the length of an alkyl chain or the pattern of methylation—affect biological activity.

CompoundReported Biological Activity
This compound Antifungal against phytopathogens, antimicrobial against foodborne bacteria and yeasts. mdpi.comresearchgate.net
Gyrophoric acid Antimicrobial against foodborne bacteria and yeasts. researchgate.net
Divaricatic acid Broad-spectrum antifungal activity against phytopathogens. mdpi.com
Perlatolic acid Detected in lichen extracts with anti-proliferative effects. nih.gov

This table is generated based on available research data and is intended for comparative purposes.

Such studies are essential for identifying the key structural features (the pharmacophore) responsible for a desired effect and for guiding the rational design of more potent analogues.

Integration of In Silico Modeling with Experimental Research for Targeted Synthesis and SAR

Computational, or in silico, methods are powerful tools for accelerating drug discovery and design. remedypublications.com Integrating these approaches with experimental work can save significant time and resources by prioritizing the most promising molecules for synthesis and testing.

For this compound, future research should leverage:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. japsonline.comresearchgate.net By building a QSAR model for this compound and its analogues, researchers could predict the activity of new, virtual compounds before they are synthesized.

Molecular Docking: If a protein target for this compound is identified, molecular docking simulations can be used to predict how the compound and its analogues bind to the target's active site. winona.edu This provides a visual understanding of the key interactions driving binding and can guide the design of modifications to improve affinity and selectivity.

This iterative cycle of in silico prediction, chemical synthesis, and biological testing creates a powerful engine for the targeted development of this compound analogues with optimized therapeutic properties.

Q & A

Q. What analytical methods are most reliable for identifying and quantifying stenosporic acid in lichen extracts?

High-Performance Liquid Chromatography (HPLC) is the gold standard for identifying and quantifying this compound due to its high resolution and reproducibility. Key parameters include:

  • Column selection : Reverse-phase C18 columns for polar compound separation.
  • Detection : UV-Vis absorption at 254 nm, as this compound exhibits strong absorbance in this range .
  • Validation : Include internal standards (e.g., divaricatic acid) and calibration curves using purified this compound. Report retention times and peak areas to distinguish it from co-eluting metabolites like perlatolic acid .

Q. How does this compound contribute to lichen ecology and antimicrobial activity?

this compound is a dominant secondary metabolite in lichens (e.g., Xanthoparmelia pulla) and exhibits antimicrobial properties. To assess this:

  • Bioassay design : Use agar diffusion or microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).
  • Control groups : Compare activity to known antibiotics (e.g., ampicillin) and solvent controls.
  • Dose-response analysis : Report minimum inhibitory concentrations (MICs) and correlate with HPLC-quantified this compound levels .

Q. What structural features of this compound influence its bioactivity?

this compound’s bioactivity is linked to its orcinol depside structure:

  • Functional groups : Hydroxyl (-OH) and carboxyl (-COOH) groups enable hydrogen bonding and ion-channel interactions.
  • Methylation effects : Derivatives like 2-O-methylthis compound (reduced polarity) may alter membrane permeability and bioavailability .
  • Comparative studies : Synthesize analogs to isolate the role of specific substituents in antimicrobial or antioxidant activity .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

Contradictions often arise from variability in lichen sourcing, extraction protocols, or microbial strains. Mitigation strategies include:

  • Standardized extraction : Use methanol:water (7:3 v/v) for 24 hours at 20°C to ensure consistent metabolite recovery .
  • Strain verification : Employ type cultures from repositories (e.g., ATCC) and document passage numbers.
  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

Q. What experimental designs are optimal for studying this compound biosynthesis in lichens?

Biosynthetic pathways can be elucidated via:

  • Isotopic labeling : Feed lichens with ¹³C-labeled precursors (e.g., acetate) and track incorporation using NMR or LC-MS .
  • Gene silencing : Apply RNA interference (RNAi) to putative polyketide synthase genes and monitor metabolite depletion .
  • Comparative metabolomics : Analyze mutant vs. wild-type lichen strains via untargeted mass spectrometry .

Q. How can structural modifications enhance this compound’s pharmacological potential?

Rational drug design approaches include:

  • Esterification : Introduce lipophilic groups (e.g., methyl or ethyl esters) to improve membrane penetration.
  • Chelation studies : Test metal-complexation (e.g., with Cu²⁺ or Fe³⁺) to enhance antioxidant activity.
  • In silico modeling : Use molecular docking to predict binding affinities for target enzymes (e.g., bacterial dihydrofolate reductase) .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?

  • Non-linear regression : Fit log-dose vs. response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Error reporting : Include 95% confidence intervals for MIC values.
  • Multiplicity correction : Apply Bonferroni adjustments when comparing multiple derivatives .

Q. How should researchers address ethical and reproducibility challenges in lichen-based studies?

  • Ethical sourcing : Obtain permits for lichen collection under CITES guidelines and document geographic origins .
  • Data transparency : Publish raw HPLC chromatograms, bioassay datasets, and synthesis protocols in open repositories (e.g., Zenodo) .
  • Replication : Collaborate with independent labs to validate key findings .

Data Presentation Guidelines

  • Tables : Include retention times, UV spectra, and bioactivity metrics (e.g., MICs) for reproducibility .
  • Figures : Annotate HPLC peaks with compound IDs and provide error bars in dose-response plots .
  • Appendices : Archive raw NMR/MS spectra and lichen voucher specimens in public herbaria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.